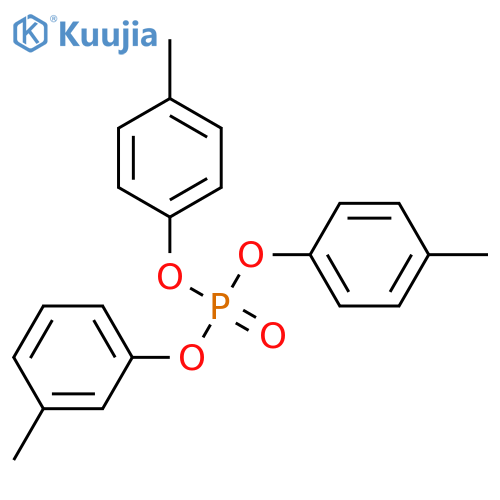Cas no 136868-91-2 (Bis(p-cresyl) m-Cresyl Phosphate)

136868-91-2 structure
商品名:Bis(p-cresyl) m-Cresyl Phosphate
CAS番号:136868-91-2
MF:C21H21O4P
メガワット:368.362807035446
CID:2086779
Bis(p-cresyl) m-Cresyl Phosphate 化学的及び物理的性質
名前と識別子
-
- Bis(p-cresyl) m-Cresyl Phosphate
-
- インチ: 1S/C21H21O4P/c1-16-7-11-19(12-8-16)23-26(22,24-20-13-9-17(2)10-14-20)25-21-6-4-5-18(3)15-21/h4-15H,1-3H3
- InChIKey: YSLTUIZNWYDWRT-UHFFFAOYSA-N
- ほほえんだ: C1(OP(OC2=CC=C(C)C=C2)(OC2=CC=C(C)C=C2)=O)=CC=CC(C)=C1
Bis(p-cresyl) m-Cresyl Phosphate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B419230-1000mg |
Bis(p-cresyl) m-Cresyl Phosphate |
136868-91-2 | 1g |
$ 873.00 | 2023-04-18 | ||
| TRC | B419230-2.5g |
Bis(p-cresyl) m-Cresyl Phosphate |
136868-91-2 | 2.5g |
$ 1918.00 | 2023-04-18 | ||
| TRC | B419230-250mg |
Bis(p-cresyl) m-Cresyl Phosphate |
136868-91-2 | 250mg |
$ 253.00 | 2023-04-18 | ||
| TRC | B419230-500mg |
Bis(p-cresyl) m-Cresyl Phosphate |
136868-91-2 | 500mg |
$ 460.00 | 2023-04-18 | ||
| TRC | B419230-1g |
Bis(p-cresyl) m-Cresyl Phosphate |
136868-91-2 | 1g |
$ 720.00 | 2022-06-07 |
Bis(p-cresyl) m-Cresyl Phosphate 関連文献
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
136868-91-2 (Bis(p-cresyl) m-Cresyl Phosphate) 関連製品
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
